molecular formula C14H12BrNO B14385110 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile CAS No. 89822-89-9

2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile

Cat. No.: B14385110
CAS No.: 89822-89-9
M. Wt: 290.15 g/mol
InChI Key: XAHPVZSMMLGZBG-UHFFFAOYSA-N
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Description

2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile is an organic compound with a complex structure that includes a bromopropanoyl group, a phenyl ring, and a penta-2,4-dienenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile typically involves multiple steps, starting from simpler organic molecules. One common method involves the bromination of a precursor compound, followed by a series of substitution and addition reactions to introduce the desired functional groups. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The double bonds in the penta-2,4-dienenitrile moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include halogens, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to the formation of alcohols, ketones, or carboxylic acids.

Scientific Research Applications

2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile involves its interaction with molecular targets such as enzymes and receptors. The bromopropanoyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromopropionyl chloride
  • 2-Bromopropionyl bromide
  • 4-Bromobutyryl chloride

Uniqueness

Compared to similar compounds, 2-(3-Bromopropanoyl)-5-phenylpenta-2,4-dienenitrile stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to participate in a wider range of chemical reactions and makes it a valuable tool in research and industrial applications.

Properties

CAS No.

89822-89-9

Molecular Formula

C14H12BrNO

Molecular Weight

290.15 g/mol

IUPAC Name

2-(3-bromopropanoyl)-5-phenylpenta-2,4-dienenitrile

InChI

InChI=1S/C14H12BrNO/c15-10-9-14(17)13(11-16)8-4-7-12-5-2-1-3-6-12/h1-8H,9-10H2

InChI Key

XAHPVZSMMLGZBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=C(C#N)C(=O)CCBr

Origin of Product

United States

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